molecular formula C23H16Cl2FN3O3 B2833585 2-(2,4-dichlorophenoxy)-N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide CAS No. 1105237-28-2

2-(2,4-dichlorophenoxy)-N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide

Cat. No.: B2833585
CAS No.: 1105237-28-2
M. Wt: 472.3
InChI Key: FSOSGMDKOZRRGB-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenoxy)-N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide is a quinazolinone derivative featuring a 3,4-dihydroquinazolin-4-one core substituted with a 4-fluorophenyl group at position 3, a methyl group at position 2, and an acetamide side chain linked via a 2,4-dichlorophenoxy group.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[3-(4-fluorophenyl)-2-methyl-4-oxoquinazolin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16Cl2FN3O3/c1-13-27-20-8-5-16(28-22(30)12-32-21-9-2-14(24)10-19(21)25)11-18(20)23(31)29(13)17-6-3-15(26)4-7-17/h2-11H,12H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSOSGMDKOZRRGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)C(=O)N1C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16Cl2FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide typically involves multiple steps:

    Formation of the Quinazolinone Core: This can be achieved by reacting anthranilic acid with an appropriate aldehyde or ketone under acidic or basic conditions to form the quinazolinone ring.

    Introduction of the Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Attachment of the Dichlorophenoxy Group: The 2,4-dichlorophenoxy group can be attached through an etherification reaction, often using a suitable base and a halogenated precursor.

    Final Acetamide Formation: The final step involves the formation of the acetamide linkage, typically through an amide coupling reaction using reagents like carbodiimides or other coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Substitution Reactions

The dichlorophenoxy and fluorophenyl groups participate in nucleophilic aromatic substitution (NAS) and electrophilic reactions. For example:

  • Halogen Replacement : The 2,4-dichlorophenoxy group undergoes substitution with amines or alkoxides under basic conditions (e.g., K₂CO₃/DMF, 80–100°C), forming derivatives with modified electron-withdrawing properties .

  • Fluorophenyl Reactivity : The 4-fluorophenyl moiety may engage in cross-coupling reactions (e.g., Suzuki-Miyaura) via palladium catalysis, enabling aryl-aryl bond formation.

Table 1: Substitution Reaction Conditions and Outcomes

Reaction Type Conditions Product Yield Source
NAS (Cl → OCH₃)NaOCH₃, DMF, 90°C, 12hMethoxy-substituted phenoxy derivative72%
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, H₂O/EtOH, refluxBiphenyl-quinazolinone hybrid65%

Oxidation and Reduction

The methyl group at position 2 of the quinazolinone ring and the acetamide linkage are redox-active sites:

  • Oxidation : Treatment with KMnO₄ in acidic medium converts the methyl group to a carboxylic acid (-CH₃ → -COOH), enhancing water solubility.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the quinazolinone’s carbonyl group to a secondary alcohol, altering its hydrogen-bonding capacity .

Hydrolysis of Acetamide

The acetamide bond undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : HCl (6M, reflux) cleaves the amide bond, yielding 2-(2,4-dichlorophenoxy)acetic acid and 3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-amine.

  • Basic Hydrolysis : NaOH (10%, 80°C) produces the corresponding carboxylate salt, facilitating further derivatization .

Amide Coupling and Functionalization

The primary amine generated via hydrolysis can participate in re-amide coupling:

  • EDC/HOBt-Mediated Coupling : Reacting with carboxylic acids (e.g., substituted benzoic acids) forms new amide derivatives, expanding structural diversity .

Cyclization Reactions

Under dehydrating conditions (e.g., POCl₃, 110°C), the compound forms fused heterocycles:

  • Quinazolinone Dimerization : Two quinazolinone units link via sulfur bridges, creating macrocyclic structures with potential bioactivity .

Mechanistic Insights

  • Steric Effects : The 2-methyl group on the quinazolinone ring hinders reactions at position 3, directing substitutions to the para positions of the dichlorophenoxy group.

  • Electronic Effects : Electron-withdrawing chloro and fluoro substituents activate the quinazolinone core for nucleophilic attacks at electron-deficient sites .

Scientific Research Applications

Chemical Information

  • IUPAC Name : 2-(2,4-dichlorophenoxy)-N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide
  • Molecular Formula : C23H16Cl2FN3O3
  • Molecular Weight : 436.29 g/mol

Structural Characteristics

The compound features a quinazolinone core with several functional groups that contribute to its biological activity. The presence of the dichlorophenoxy and fluorophenyl groups enhances its interaction with biological targets, potentially influencing its pharmacological properties.

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications:

  • Anticancer Activity : Preliminary studies suggest that it may inhibit specific enzymes involved in cancer cell proliferation and survival. This inhibition could lead to reduced tumor growth and improved patient outcomes.
  • Antimicrobial Properties : Research indicates potential antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents.

Pharmacological Studies

The compound's mechanism of action is linked to:

  • Enzyme Inhibition : It may interact with enzymes critical for various metabolic pathways, impacting disease processes.
  • Receptor Modulation : The compound could modulate receptors related to pain perception and inflammation, offering insights into pain management therapies.

Industrial Applications

In addition to medicinal uses, this compound can be utilized in:

  • Material Science : Its unique structure allows for the development of new materials with specific properties, such as polymers or coatings.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of similar quinazolinone derivatives. Results indicated that modifications in the structure significantly affected the compounds' efficacy against various cancer cell lines. The introduction of the dichlorophenoxy group was found to enhance cytotoxicity.

Case Study 2: Antimicrobial Efficacy

Research conducted by Smith et al. (2023) demonstrated that compounds with similar structures exhibited notable antimicrobial activity against resistant bacterial strains. The study highlighted the importance of functional group positioning in enhancing bioactivity.

Case Study 3: Receptor Interaction Studies

In a pharmacological study focusing on pain modulation, researchers explored how quinazolinone derivatives interact with pain receptors. The findings suggested that specific modifications could improve receptor binding affinity, leading to better analgesic effects.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Core Modifications and Substituent Effects

The target compound’s quinazolinone scaffold is shared with several analogues, but differences in substituents and linking groups significantly alter properties:

  • AJ5d (): Structure: 2-(3-(4-Fluorophenyl)-4-oxoquinazolin-2-ylthio)-N-(2-(4-chlorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-6-yl)acetamide. Key Differences: Replaces the 2,4-dichlorophenoxy group with a thioether (S) linkage. Impact: Sulfur’s lower electronegativity may reduce oxidative stability compared to the oxygen linker in the target compound .
  • N-(2,4-Dichlorophenyl)methyl-2-(2,4-dioxoquinazolin-3-yl)acetamide (): Structure: Features a dioxo-quinazolinyl core instead of 4-oxo-3,4-dihydroquinazolinyl.
  • 2-{[3-(4-Chlorophenyl)-4-oxoquinazolin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide (): Structure: Incorporates a sulfonamide (SO₂NH₂) group on the phenyl ring. Impact: The sulfonamide enhances hydrophilicity, likely improving aqueous solubility compared to the hydrophobic dichlorophenoxy group in the target compound .

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

Compound Key Substituents Solubility (Predicted) logP (Estimated)
Target Compound 2,4-Dichlorophenoxy, 4-F, Me Low (hydrophobic Cl) ~3.5
Compound Sulfamoylphenyl Moderate (polar SO₂NH₂) ~2.8
Ethylamino Derivative Ethylamino High (amine) ~2.0

Metabolic Stability

  • Fluorine substituents (e.g., 4-fluorophenyl in the target) resist oxidative metabolism, enhancing half-life.
  • Methyl groups (e.g., position 2 in the target) may reduce CYP450-mediated degradation compared to unsubstituted analogues .

Anti-Inflammatory and Analgesic Potential

  • The target compound’s dichlorophenoxy group could further mitigate gastrointestinal toxicity .

Antimicrobial and Anticancer Hypotheses

  • Structural Analogues (): Thioacetamide-linked quinazolinones exhibit antimicrobial activity. The target’s dichlorophenoxy group may enhance Gram-negative bacterial targeting due to increased hydrophobicity .

Biological Activity

The compound 2-(2,4-dichlorophenoxy)-N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide is a complex organic molecule with potential biological activities. It combines a quinazolinone core with various functional groups, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be described by its IUPAC name and molecular formula:

  • IUPAC Name : this compound
  • Molecular Formula : C23H16Cl2FN3O3
  • Molecular Weight : 436.29 g/mol

The compound features a quinazolinone ring system substituted with dichlorophenoxy and fluorophenyl groups, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological pathways. The following mechanisms have been proposed based on various studies:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
  • Receptor Modulation : It could modulate receptor activity, particularly in the context of pain perception and inflammation.
  • Antimicrobial Activity : Preliminary studies suggest potential antibacterial and antifungal properties.

Anticancer Activity

A study evaluated the anticancer effects of related compounds and suggested that derivatives with similar structures exhibited significant cytotoxicity against human cancer cell lines (A549 and MCF-7). The mechanism involved the induction of apoptosis through the activation of caspase pathways .

CompoundCell LineIC50 (µM)Mechanism
Compound AA54910Apoptosis via caspase activation
Compound BMCF-75DNA synthesis inhibition

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. A molecular docking study suggested these compounds bind effectively to bacterial enzymes, inhibiting their function .

Pain Modulation

In vitro studies demonstrated that related compounds showed selective affinity for sigma receptors, which are implicated in pain modulation. The binding affinity for sigma receptors suggests potential use in analgesic therapies .

Case Study 1: Anticancer Efficacy

A recent study synthesized a series of quinazolinone derivatives, including our compound of interest. The results indicated that these derivatives significantly inhibited tumor growth in xenograft models, suggesting their potential as therapeutic agents .

Case Study 2: Antimicrobial Testing

Another investigation assessed the antimicrobial efficacy of similar compounds against various pathogens. Results showed that certain derivatives had minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting their potential as new antimicrobial agents.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing this compound, and what reaction conditions are critical for optimizing yield?

  • Answer: The compound’s synthesis typically involves multi-step reactions, starting with halogenated intermediates (e.g., 3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-amine) and proceeding via nucleophilic substitution or condensation. Key steps include:

  • Substitution reactions under alkaline conditions for phenoxy group introduction (e.g., using 2,4-dichlorophenol derivatives) .
  • Amide bond formation via carbodiimide-mediated coupling (e.g., EDCI/HOBt) between the quinazolinone core and acetamide intermediates .
  • Purification using column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .
    Critical factors: Temperature control (60–80°C for condensation), solvent choice (DMF or acetonitrile for solubility), and stoichiometric ratios (1:1.2 for amine:acyl chloride) to minimize by-products .

Q. What analytical techniques are recommended for characterizing this compound and verifying purity?

  • Answer: Essential techniques include:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, acetamide carbonyl at δ ~170 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): To validate molecular weight (e.g., [M+H]⁺ calculated for C₂₄H₁₈Cl₂FN₃O₃: 504.0642) .
  • HPLC-PDA: Purity assessment (>95%) using C18 columns and acetonitrile/water gradients .

Q. What preliminary biological assays are suitable for screening its activity?

  • Answer: Initial screens often focus on:

  • Enzyme inhibition assays: Testing against kinases (e.g., EGFR) or proteases via fluorescence-based kits (IC₅₀ determination) .
  • Antimicrobial susceptibility: Broth microdilution (MIC values against S. aureus or E. coli) .
  • Cytotoxicity: MTT assay in cancer cell lines (e.g., HepG2, MCF-7) with doxorubicin as a positive control .

Advanced Research Questions

Q. How can substituent effects (e.g., 2,4-dichlorophenoxy vs. 4-fluorophenyl) be systematically studied to enhance target binding affinity?

  • Answer: Use structure-activity relationship (SAR) strategies:

  • Analog synthesis: Replace 2,4-dichlorophenoxy with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) groups .
  • Molecular docking: Compare binding poses in target proteins (e.g., quinazoline derivatives in kinase active sites) using AutoDock Vina .
  • Free-energy calculations (MM-GBSA): Quantify substituent contributions to binding (e.g., dichloro groups improve hydrophobic interactions) .

Q. How should researchers address contradictory data between in vitro activity and in vivo efficacy?

  • Answer: Contradictions may arise from pharmacokinetic issues. Mitigation approaches include:

  • Solubility enhancement: Co-solvents (e.g., Cremophor EL) or nanoformulation .
  • Metabolic stability assays: Liver microsome studies to identify vulnerable sites (e.g., ester hydrolysis) .
  • Pharmacokinetic profiling: IV/PO dosing in rodents to calculate bioavailability (%F) and half-life (t₁/₂) .

Q. What strategies optimize regioselectivity during the synthesis of the quinazolinone core?

  • Answer: Regioselectivity is influenced by:

  • Catalytic systems: Copper(I) iodide/1,10-phenanthroline for directing cyclization .
  • Microwave-assisted synthesis: Rapid heating (150°C, 20 min) reduces side reactions vs. conventional reflux .
  • Protecting groups: tert-Butoxycarbonyl (Boc) for amine intermediates to prevent undesired coupling .

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